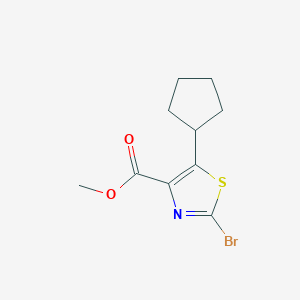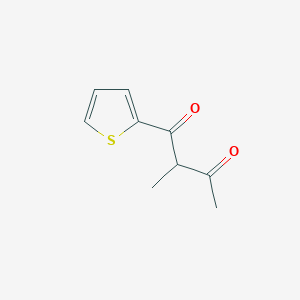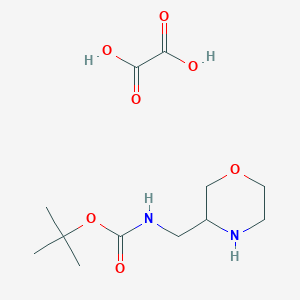
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a chemical compound with the molecular formula C12H22N2O7. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is a derivative of morpholine, a heterocyclic amine, and is often utilized in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate typically involves the reaction of tert-butyl chloroformate with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (morpholin-3-ylmethyl)carbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
Uniqueness
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is unique due to its oxalate group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and reactivity.
Eigenschaften
Molekularformel |
C12H22N2O7 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
tert-butyl N-(morpholin-3-ylmethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
InChI-Schlüssel |
HBKGCYVLAIQJAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
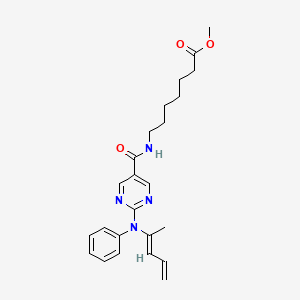

![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
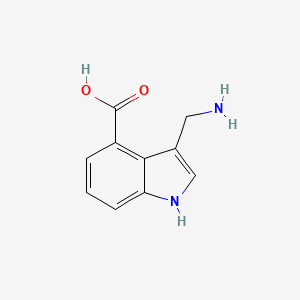
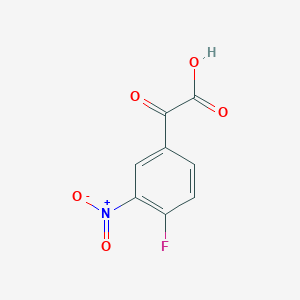
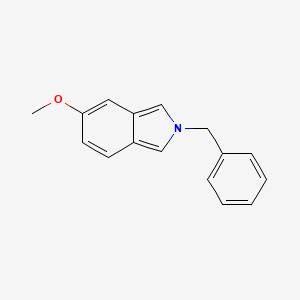
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13078253.png)

